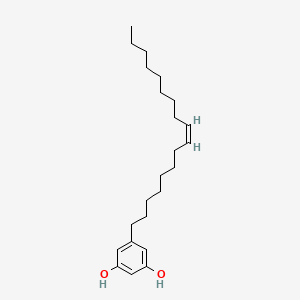

5-Heptadec-cis-8-enylresorcinol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C23H38O2 |

|---|---|

Poids moléculaire |

346.5 g/mol |

Nom IUPAC |

5-[(Z)-heptadec-8-enyl]benzene-1,3-diol |

InChI |

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h9-10,18-20,24-25H,2-8,11-17H2,1H3/b10-9- |

Clé InChI |

DQSWQRFGZIJUCI-KTKRTIGZSA-N |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC1=CC(=CC(=C1)O)O |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis Pathways for 5-(Z-heptadec-8-enyl) Resorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Z-heptadec-8-enyl)resorcinol, a member of the resorcinolic lipid family, has garnered interest for its potential therapeutic properties, including cytotoxic activity against cancer cells. This technical guide provides a comprehensive overview of the viable synthetic pathways for this target molecule, with a focus on stereoselective control to achieve the desired Z-configuration of the olefin. Detailed experimental protocols for key reactions, including a Z-selective Wittig reaction and final deprotection, are presented. Furthermore, the known biological activities of related resorcinolic lipids are discussed, with a focus on their impact on cancer cell signaling pathways, providing context for future drug development efforts.

Introduction

Resorcinolic lipids are a class of naturally occurring phenolic lipids characterized by a dihydroxylated aromatic ring and a long aliphatic chain. 5-(Z-heptadec-8-enyl)resorcinol, also known as Ardisiaresorcinol, is a representative member of this class, isolated from plants such as Ardisia maculosa. These compounds have demonstrated a range of biological activities, making them attractive targets for synthetic chemists and drug discovery programs. A key challenge in the synthesis of 5-(Z-heptadec-8-enyl)resorcinol is the stereoselective construction of the cis (Z) double bond at the C8 position of the 17-carbon side chain. This guide outlines a robust synthetic strategy to achieve this, primarily through a Z-selective Wittig reaction.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for 5-(Z-heptadec-8-enyl)resorcinol (1) is depicted below. The target molecule can be obtained by the deprotection of a protected resorcinol derivative (2). The key carbon-carbon bond disconnection is the double bond, which can be formed via a Wittig reaction between a suitable phosphonium ylide (4) and an aldehyde (5). The resorcinol hydroxyl groups are protected, commonly as methyl ethers (3), to prevent interference with the organometallic reagents used in the Wittig reaction.

Synthesis Pathway

The forward synthesis involves three main stages:

-

Protection of the Resorcinol Moiety: Starting from a commercially available resorcinol derivative, the hydroxyl groups are protected. A common and effective protecting group for this purpose is the methyl group, forming a dimethoxybenzene derivative.

-

Z-Selective Wittig Reaction: The cornerstone of this synthesis is the Wittig reaction to form the C8-C9 double bond with Z-selectivity. This is typically achieved by reacting an unstabilized phosphonium ylide with an aldehyde under specific conditions.

-

Deprotection: The final step involves the removal of the protecting groups to yield the target 5-(Z-heptadec-8-enyl)resorcinol.

Experimental Protocols

Preparation of Octyltriphenylphosphonium Bromide

This protocol describes the synthesis of the phosphonium salt required for the Wittig reaction.

| Parameter | Value |

| Reactants | 1-Bromooctane, Triphenylphosphine |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 24 hours |

| Work-up | Filtration, washing with ether |

| Typical Yield | 85-95% |

Procedure:

-

To a solution of triphenylphosphine (1.1 equivalents) in dry toluene, add 1-bromooctane (1.0 equivalent).

-

Heat the mixture to reflux and maintain for 24 hours under an inert atmosphere.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield octyltriphenylphosphonium bromide.

Z-Selective Wittig Reaction

This protocol details the crucial step of forming the Z-alkene. Unstabilized ylides, such as the one used here, generally provide good Z-selectivity, especially under salt-free conditions at low temperatures.[1]

| Parameter | Value |

| Reactants | Octyltriphenylphosphonium bromide, n-Butyllithium, Nonanal |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Reaction Time | 12-16 hours |

| Work-up | Quenching with saturated NH4Cl, extraction, column chromatography |

| Typical Yield | 60-80% (Z/E ratio typically >9:1) |

Procedure:

-

Suspend octyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, two-necked flask under an inert atmosphere.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of the ylide is indicated by a color change to deep red or orange.

-

Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional hour.

-

Cool the ylide solution back down to -78 °C.

-

Slowly add a solution of nonanal (1.0 equivalent) in anhydrous THF via syringe.

-

Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired Z-alkene from the E-isomer and triphenylphosphine oxide.

Demethylation of 5-(Z-heptadec-8-enyl)-1,3-dimethoxybenzene

The final step is the cleavage of the methyl ethers to yield the free resorcinol. Boron tribromide is a powerful reagent for this transformation.[2]

| Parameter | Value |

| Reactant | 5-(Z-heptadec-8-enyl)-1,3-dimethoxybenzene |

| Reagent | Boron tribromide (BBr3) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12 hours |

| Work-up | Quenching with water, extraction, column chromatography |

| Typical Yield | 80-90% |

Procedure:

-

Dissolve 5-(Z-heptadec-8-enyl)-1,3-dimethoxybenzene (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide (2.5 equivalents) in DCM dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by slowly adding water at 0 °C.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-(Z-heptadec-8-enyl)resorcinol.

Biological Activity and Signaling Pathways

Resorcinolic lipids have been reported to exhibit a variety of biological activities, including cytotoxic effects against cancer cells. While specific data for 5-(Z-heptadec-8-enyl)resorcinol is limited, studies on closely related compounds provide valuable insights into their potential mechanisms of action.

A related compound, ardisiacrispin A, has been shown to suppress the proliferation and metastasis of human lung cancer cells (A549). This inhibitory effect is attributed to the modulation of oncogenic signaling pathways, including those involving the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR). Furthermore, treatment with ardisiacrispin A led to a dose-dependent decrease in the ratio of phosphorylated Extracellular signal-Regulated Kinase (p-ERK) to total ERK. The ERK pathway is a critical regulator of cell proliferation and apoptosis.

The diagram above illustrates the potential mechanism by which 5-(Z-heptadec-8-enyl)resorcinol may exert its cytotoxic effects. By inhibiting EGFR and FGFR, it can downregulate the downstream MAPK/ERK signaling cascade, leading to a decrease in cell proliferation and an increase in apoptosis.

Conclusion

The synthesis of 5-(Z-heptadec-8-enyl)resorcinol can be effectively achieved through a multi-step pathway featuring a Z-selective Wittig reaction as the key transformation. Careful control of reaction conditions, particularly during the ylide formation and olefination, is crucial for maximizing the yield of the desired Z-isomer. The final deprotection with boron tribromide provides the target molecule in good yield. The cytotoxic properties of related resorcinolic lipids, mediated through the inhibition of key cancer-related signaling pathways, underscore the potential of 5-(Z-heptadec-8-enyl)resorcinol as a lead compound in drug discovery and development. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

The Biosynthesis of 5-(Z-heptadec-8-enyl) resorcinol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Z-heptadec-8-enyl) resorcinol is a member of the alkylresorcinol family, a class of phenolic lipids found in various plants, bacteria, and fungi.[1][2] These compounds are characterized by a dihydroxylated aromatic ring and a long aliphatic side chain. In plants, alkylresorcinols are believed to function as phytoanticipins and allelochemicals, playing a role in defense against pathogens and competing plants.[1][2] The unique structure of 5-(Z-heptadec-8-enyl) resorcinol, with its C17 monounsaturated alkyl chain, has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of this specific resorcinolic lipid in plants, focusing on the core enzymatic processes, and presenting key data and experimental methodologies for researchers in the field. This compound has been isolated from plants such as Ardisia maculosa.

Core Biosynthetic Pathway

The biosynthesis of 5-(Z-heptadec-8-enyl) resorcinol is a specialized branch of the polyketide synthesis pathway, predominantly occurring in certain plant species. The core of this process is catalyzed by a Type III polyketide synthase (PKS) known as an alkylresorcinol synthase (ARS).[1] The synthesis proceeds through the following key steps:

-

Initiation with a Specific Fatty Acyl-CoA : The biosynthesis is initiated with a specific "starter" molecule, which for 5-(Z-heptadec-8-enyl) resorcinol is presumed to be (Z)-heptadec-8-enoyl-CoA . The formation of this specific unsaturated fatty acyl-CoA is a critical and likely highly regulated step, involving fatty acid desaturase (FAD) enzymes. Plant FADs are responsible for introducing double bonds at specific positions in fatty acid chains. While the precise FAD responsible for the Δ8 desaturation of a C17 fatty acid has not been definitively characterized, it is a key area for future research.

-

Iterative Extension with Malonyl-CoA : The (Z)-heptadec-8-enoyl-CoA starter unit is then loaded onto the ARS enzyme. This is followed by three successive decarboxylative condensation reactions with "extender" units of malonyl-CoA . Each condensation adds a two-carbon unit to the growing polyketide chain.

-

Formation of a Tetraketide Intermediate : The three extension steps result in the formation of a linear tetraketide intermediate attached to the enzyme.

-

Cyclization and Aromatization : The final and defining step is the intramolecular cyclization of the tetraketide intermediate to form the resorcinolic ring. This cyclization, mediated by the ARS, is believed to proceed through an aldol condensation mechanism, often referred to as an "STS-type" (stilbene synthase-type) cyclization. This is followed by aromatization to yield the final product, 5-(Z-heptadec-8-enyl) resorcinol.

The overall reaction can be summarized as:

(Z)-heptadec-8-enoyl-CoA + 3 Malonyl-CoA → 5-(Z-heptadec-8-enyl) resorcinol + 4 CoA + 3 CO2

Key Enzymes and Substrates

The biosynthesis of 5-(Z-heptadec-8-enyl) resorcinol is dependent on a specific set of enzymes and substrates. The table below summarizes these key components.

| Component | Class/Type | Role in Biosynthesis |

| (Z)-heptadec-8-enoyl-CoA | Fatty Acyl-CoA | Starter unit providing the C17 monounsaturated alkyl side chain. |

| Malonyl-CoA | Acyl-CoA | Extender units for the iterative elongation of the polyketide chain. |

| Alkylresorcinol Synthase (ARS) | Type III Polyketide Synthase | Catalyzes the condensation of the starter and extender units and the subsequent cyclization and aromatization to form the resorcinol ring. |

| Fatty Acid Desaturase (FAD) | Desaturase | Presumed to be involved in the synthesis of the (Z)-heptadec-8-enoyl-CoA precursor by introducing a double bond at the Δ8 position of a C17 fatty acid. |

Visualizing the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for 5-(Z-heptadec-8-enyl) resorcinol.

References

Physical and chemical properties of 5-(Z-heptadec-8-enyl) resorcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Z-heptadec-8-enyl)resorcinol, also known as Ardisiacrispin B, is a naturally occurring alkylresorcinol found in plants of the Ardisia genus, such as Ardisia maculosa and Ardisia kivuensis. This lipophilic phenolic compound has garnered significant interest in the scientific community for its potent cytotoxic activities against various cancer cell lines. Its mechanism of action involves the induction of multiple programmed cell death pathways, including apoptosis and ferroptosis, making it a promising candidate for further investigation in oncology and drug development. This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of 5-(Z)-heptadec-8-enyl)resorcinol.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 5-(Z-heptadec-8-enyl)resorcinol

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₈O₂ | [4] |

| Molecular Weight | 346.55 g/mol | [5] |

| Appearance | White solid/powder | |

| Melting Point | Data not available for the specific compound. The saturated analog (5-heptadecylresorcinol) melts at 91-93 °C. | |

| Solubility | Low in water; Soluble in ethanol and DMSO. | |

| pKa | Predicted to be extremely weakly basic (essentially neutral). | |

| CAS Number | 52483-19-9 |

Spectral Data

The structural elucidation of 5-(Z)-heptadec-8-enyl)resorcinol has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectral Data of 5-(Z-heptadec-8-enyl)resorcinol

| Technique | Data |

| ¹H NMR | Specific chemical shift data is not fully reported in the literature. However, for the related compound 5-heptadecylbenzene-1,3-diol, characteristic signals are observed for the aromatic protons of the resorcinol ring and the aliphatic protons of the alkyl chain. |

| ¹³C NMR | Similar to ¹H NMR, complete spectral data for the target compound is not readily available. For 5-heptadecylbenzene-1,3-diol, distinct resonances are seen for the aromatic carbons and the carbons of the heptadecyl chain. |

| Mass Spectrometry (MS) | The mass spectrum of the related 5-heptadecylbenzene-1,3-diol shows a molecular ion peak (M+) at m/z 348, with characteristic fragmentation patterns including the loss of alkyl chain fragments. A prominent peak is often observed at m/z 124, corresponding to the orcinol fragment. |

Experimental Protocols

Isolation from Natural Sources

5-(Z)-heptadec-8-enyl)resorcinol can be isolated from the ethanol extract of plants such as Ardisia maculosa. The general procedure involves chromatographic separation techniques.

Experimental Workflow for Isolation

A detailed protocol would involve:

-

Extraction: The dried and powdered plant material is extracted with ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate fractions based on polarity.

-

Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure 5-(Z)-heptadec-8-enyl)resorcinol.

-

Structure Confirmation: The structure of the isolated compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Synthesis

A common method for the synthesis of 5-alkylresorcinols is the Wittig reaction, which allows for the formation of the alkene bond in the side chain.

Retrosynthetic Analysis for Wittig Synthesis

A general synthetic protocol involves:

-

Ylide Preparation: A suitable alkyl halide is reacted with triphenylphosphine to form a phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium) to generate the corresponding phosphonium ylide.

-

Wittig Reaction: The ylide is reacted with a resorcinol derivative containing a carbonyl group at the appropriate position. The reaction typically proceeds to form the desired alkene.

-

Purification: The final product is purified using standard chromatographic techniques.

Biological Activity and Signaling Pathways

5-(Z)-heptadec-8-enyl)resorcinol exhibits significant cytotoxic effects against cancer cells by inducing apoptosis and ferroptosis.

Apoptosis Induction

The compound triggers programmed cell death through both the intrinsic and extrinsic apoptotic pathways. This involves the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase-3/7. This cascade of events leads to the characteristic morphological and biochemical changes of apoptosis. The generation of reactive oxygen species (ROS) is also implicated in its apoptotic mechanism.

Apoptosis Signaling Pathway

Ferroptosis Induction

In addition to apoptosis, 5-(Z)-heptadec-8-enyl)resorcinol induces ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The exact mechanism by which this compound induces ferroptosis is still under investigation but is thought to involve the modulation of key regulators of iron metabolism and antioxidant systems. A likely target is the glutathione peroxidase 4 (GPX4) enzyme, a key inhibitor of ferroptosis. Inhibition of GPX4 leads to an accumulation of lipid hydroperoxides, ultimately resulting in cell death. The compound may also affect cellular iron homeostasis by influencing the expression or activity of proteins like ferritin (iron storage) and the transferrin receptor (iron uptake).

Ferroptosis Signaling Pathway

Conclusion

5-(Z)-heptadec-8-enyl)resorcinol is a promising natural product with significant anticancer potential. Its ability to induce both apoptosis and ferroptosis suggests a multi-pronged attack on cancer cells, which could be advantageous in overcoming drug resistance. Further research is warranted to fully elucidate its molecular targets and to explore its therapeutic efficacy in preclinical and clinical settings. The detailed information provided in this guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of cancer drug discovery.

References

An In-depth Technical Guide on the Mechanism of Action of 5-(Z-heptadec-8-enyl)resorcinol and Related Alkylresorcinols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 5-(Z-heptadec-8-enyl)resorcinol and the broader class of 5-alkylresorcinols. These phenolic lipids, naturally occurring in various plants and whole grains, exhibit a range of biological activities, including tyrosinase inhibition, antioxidant effects, and anti-inflammatory properties. This document details the molecular pathways involved, presents quantitative data on their efficacy, and provides detailed experimental protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding. While specific data for 5-(Z-heptadec-8-enyl)resorcinol is limited in some areas, this guide extrapolates from structurally similar analogs to provide a thorough understanding of its probable mechanisms of action.

Introduction

5-Alkylresorcinols are a class of phenolic lipids characterized by a dihydroxybenzene (resorcinol) ring and a long aliphatic chain at the 5-position. 5-(Z-heptadec-8-enyl)resorcinol, isolated from plants such as Ardisia maculosa, is a member of this family.[1] The biological activities of these compounds are of significant interest in the pharmaceutical and cosmetic industries. The primary mechanisms of action explored in this guide are tyrosinase inhibition, antioxidant activity, and anti-inflammatory effects.

Core Mechanisms of Action

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanogenesis, the process of melanin production.[2] Overproduction of melanin can lead to hyperpigmentation disorders. 5-Alkylresorcinols are potent inhibitors of tyrosinase, making them attractive candidates for skin-lightening agents.[2]

The proposed mechanism involves the resorcinol moiety chelating the copper ions in the active site of the tyrosinase enzyme. The length and saturation of the alkyl chain influence the inhibitory potency.[2]

Antioxidant Activity

5-Alkylresorcinols possess antioxidant properties, primarily attributed to the hydrogen-donating ability of the hydroxyl groups on the resorcinol ring. They can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in various disease pathologies.

The antioxidant capacity can be evaluated through various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The length of the alkyl chain can influence the antioxidant activity, with some studies suggesting an optimal chain length for activity in different systems.[3]

Anti-inflammatory Activity

Certain 5-alkenylresorcinols have demonstrated potent anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

The degree of unsaturation in the alkyl chain appears to play a crucial role in the COX inhibitory activity.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of 5-alkylresorcinols. It is important to note the variability in experimental conditions and enzyme sources can affect IC50 values.

Table 1: Tyrosinase Inhibitory Activity of 5-Alkylresorcinols

| Compound | Enzyme Source | Substrate | IC50 (µM) | Reference |

| 4-Hexylresorcinol | Mushroom | L-DOPA | 0.56 | |

| 4-Butylresorcinol (Rucinol) | Mushroom | L-DOPA | 0.15 - 0.56 | |

| 4-Phenylethylresorcinol | Mushroom | L-DOPA | ~0.5 | |

| 4-Alkylresorcinols (C3-C14) | Mushroom | L-DOPA | 0.53 - 1.58 | |

| 4-Butylresorcinol (Rucinol) | Human | L-DOPA | 21 - 131 |

Table 2: Anti-inflammatory Activity of 5-Alkenylresorcinols from Mango Peels

| Compound | Target | IC50 (µM) | Reference |

| 5-(11'Z-heptadecenyl)-resorcinol | COX-1 | 3.5 | |

| COX-2 | 4.4 | ||

| 5-(8'Z,11'Z-heptadecadienyl)-resorcinol | COX-1 | 1.9 | |

| COX-2 | 3.5 |

Table 3: Cytotoxic Activity of 5-(Z-heptadec-8-enyl)resorcinol

| Compound | Cell Line | Parameter | Value (mmol/ml) | Reference |

| 5-(Z-heptadec-8-enyl)resorcinol | Human Cancer Cell Line | GI50 | 2.14 x 10⁻⁴ |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Tyrosinase Inhibition Assay (Mushroom)

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of the test compound (e.g., in DMSO or ethanol) and a positive control (e.g., kojic acid).

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound solution, and the mushroom tyrosinase solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Incubate the plate at 37°C for 20-30 minutes.

-

Measure the absorbance at 475-490 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

DPPH Radical Scavenging Assay

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox).

-

-

Assay Procedure:

-

In a suitable container (e.g., microplate well or cuvette), add the test compound solution.

-

Add the DPPH solution to initiate the reaction.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.

-

The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

-

Cyclooxygenase (COX) Inhibition Assay

Protocol:

-

Reagent Preparation:

-

Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and necessary cofactors (e.g., heme) in an appropriate assay buffer.

-

Prepare serial dilutions of the test compound and a positive control (e.g., indomethacin).

-

-

Assay Procedure:

-

In a 96-well plate, combine the assay buffer, cofactors, and COX enzyme.

-

Add the test compound or control and pre-incubate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction and measure the amount of prostaglandin produced using a suitable method, such as an enzyme immunoassay (EIA) or a colorimetric assay that detects the peroxidase activity of COX.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

5-(Z-heptadec-8-enyl)resorcinol and related 5-alkylresorcinols are multifunctional molecules with significant potential in therapeutic and cosmetic applications. Their primary mechanisms of action involve the inhibition of tyrosinase, leading to reduced melanin synthesis, as well as antioxidant and anti-inflammatory activities. The structure-activity relationship studies indicate that both the resorcinol moiety and the characteristics of the alkyl chain are crucial for their biological effects. While more research is needed to fully elucidate the specific activities of 5-(Z-heptadec-8-enyl)resorcinol, the data from analogous compounds provide a strong foundation for its development as a bioactive agent. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of this promising class of natural products.

References

- 1. Resorcinol derivatives from Ardisia maculosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of alkyl chain length on the antioxidant activity of alkylresorcinol homologues in bulk oils and oil-in-water emulsions [agris.fao.org]

The Unseen Potential: A Technical Guide to the Biological Activities of 5-(Z-heptadec-8-enyl) resorcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Z-heptadec-8-enyl) resorcinol, a member of the alkylresorcinol class of phenolic lipids, is a naturally occurring compound found in various plant species, notably in Ardisia maculosa.[1] While extensive research has been conducted on the broader family of alkylresorcinols, specific data on this particular molecule remains relatively scarce. This technical guide aims to consolidate the available information on the potential biological activities of 5-(Z-heptadec-8-enyl) resorcinol, drawing from direct studies where available and supplementing with data from closely related alkylresorcinols to provide a comprehensive overview for researchers and drug development professionals. This document will delve into its potential anticancer, antioxidant, and anti-inflammatory properties, providing quantitative data, detailed experimental protocols, and visual representations of associated biochemical pathways.

Anticancer Activity

Alkylresorcinols as a class have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

A key study has identified the cytotoxic potential of 5-(Z-heptadec-8-enyl) resorcinol against a human cancer cell line.[1] While data on a wider range of cell lines for this specific compound is not yet available, the existing result provides a solid foundation for further investigation. For a comparative perspective, data for other long-chain alkylresorcinols are also presented.

| Compound | Cell Line | Parameter | Value | Reference |

| 5-(Z-heptadec-8-enyl) resorcinol | Human Cancer Cell Line | GI₅₀ | 2.14 x 10⁻⁴ mmol/mL | [1] |

| 5-pentadecylresorcinol | HT29 (Human Colon Adenocarcinoma) | IC₅₀ | > 100 µM | [3] |

| 5-(2'-oxoheptadecyl)-resorcinol | COLO-320 (Human Colon Adenocarcinoma) | IC₅₀ | 5 µg/mL | |

| 5-(2'-oxoheptadecyl)-resorcinol | DLD-1 (Human Colon Adenocarcinoma) | IC₅₀ | 10 µg/mL | |

| 5-(2'-oxoheptadecyl)-resorcinol | HT-29 (Human Colon Adenocarcinoma) | IC₅₀ | 10 µg/mL | |

| 5-(2'-oxoheptadecyl)-resorcinol | HL-60 (Human Promyelocytic Leukemia) | IC₅₀ | 2.5 µg/mL | |

| 5-(2'-oxononadecyl)-resorcinol | HL-60 (Human Promyelocytic Leukemia) | IC₅₀ | 5 µg/mL |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 5-(Z-heptadec-8-enyl) resorcinol in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI₅₀ or IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting a dose-response curve.

Antioxidant Activity

Alkylresorcinols are known to possess antioxidant properties, which are attributed to the hydroxyl groups on the resorcinol ring that can donate hydrogen atoms to scavenge free radicals.

Quantitative Antioxidant Activity Data

| Compound | Assay | Parameter | Value | Reference |

| Resorcinol | DPPH Radical Scavenging | IC₅₀ | ~1.5 mM | |

| Olivetol (5-pentylresorcinol) | DPPH Radical Scavenging | IC₅₀ | Not specified, but showed activity | |

| Alkylresorcinols (C15-C23) | DPPH Radical Scavenging | Weak activity | Not potent |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare various concentrations of 5-(Z-heptadec-8-enyl) resorcinol in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix 100 µL of the DPPH solution with 100 µL of the sample solution at different concentrations. A blank containing only methanol and a control containing the sample solvent and DPPH solution should be included.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a plot of inhibition percentage against concentration.

Anti-inflammatory Activity

Alkylresorcinols have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.

Proposed Anti-inflammatory Mechanism

Studies on various alkylresorcinols suggest that their anti-inflammatory effects are mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK)/Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. It is an indicator of NO production by cells such as macrophages.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured to determine the nitrite concentration.

Procedure:

-

Cell Culture and Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of 5-(Z-heptadec-8-enyl) resorcinol for 1-2 hours. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Collection of Supernatant: After incubation, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

The available evidence, though limited for 5-(Z-heptadec-8-enyl) resorcinol specifically, strongly suggests its potential as a bioactive compound with anticancer, antioxidant, and anti-inflammatory properties, consistent with the broader class of alkylresorcinols. The single reported GI₅₀ value against a human cancer cell line is a promising starting point for more extensive research into its anticancer potential across a diverse panel of cancer cell lines and in vivo models.

Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of 5-(Z-heptadec-8-enyl) resorcinol against a wider range of human cancer cell lines to determine its spectrum of activity and selectivity.

-

Quantitative Antioxidant and Anti-inflammatory Studies: Determining the specific IC₅₀ values for antioxidant and anti-inflammatory activities to accurately gauge its potency.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its biological activities, including its effects on specific signaling pathways, gene expression, and protein targets.

-

In Vivo Efficacy and Safety: Conducting animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of 5-(Z-heptadec-8-enyl) resorcinol.

The exploration of this and other specific alkylresorcinols holds promise for the discovery of new therapeutic agents for a variety of diseases. This guide serves as a foundational resource to stimulate and direct future investigations into the largely untapped potential of 5-(Z-heptadec-8-enyl) resorcinol.

References

- 1. Resorcinol derivatives from Ardisia maculosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Constituents and Biological Studies of the Leaves of Grevillea robusta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of 5-(Z-heptadec-8-enyl) resorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Z-heptadec-8-enyl) resorcinol, a member of the alkylresorcinol class of phenolic lipids, has garnered interest within the scientific community for its potential bioactive properties. This technical guide provides a comprehensive overview of the currently available data on the in vitro cytotoxicity of this specific compound. It is designed to serve as a foundational resource for researchers and professionals involved in oncology, pharmacology, and drug discovery, offering a consolidated view of its cytotoxic effects, the methodologies employed in its assessment, and the putative mechanisms of action. This document synthesizes the existing, albeit limited, scientific literature to facilitate further investigation into the therapeutic potential of 5-(Z-heptadec-8-enyl) resorcinol.

Quantitative Cytotoxicity Data

The available quantitative data on the cytotoxic activity of 5-(Z-heptadec-8-enyl) resorcinol is currently limited to a single study. The compound, isolated from Ardisia maculosa, demonstrated growth inhibitory effects on a human breast cancer cell line. For comparative purposes, data for a closely related saturated analogue, 5-heptadecylresorcinol (C17:0), is also presented.

| Compound | Cell Line | Assay | Cytotoxicity Metric | Value | Reference |

| 5-(Z-heptadec-8-enyl) resorcinol | MDA-MB-231 (Human Breast Adenocarcinoma) | SRB Assay | GI₅₀ | 2.14 x 10⁻⁴ mmol/mL | [1][2] |

| 5-heptadecylresorcinol (C17:0) | L929 (Mouse Fibroblast) | Trypan Blue Exclusion | IC₅₀ | 171 µM | [3] |

Note: GI₅₀ (50% Growth Inhibition) is the concentration of the test substance that inhibits cell growth by 50% relative to untreated controls. IC₅₀ (50% Inhibitory Concentration) is the concentration that reduces the viability of the cells by 50%. Direct comparison of these values should be made with caution due to the different cell lines and assays used.

Experimental Protocols

Detailed experimental protocols for the in vitro cytotoxicity assessment of 5-(Z-heptadec-8-enyl) resorcinol are not extensively described in the primary literature. However, based on the cited study and general cytotoxicity testing methodologies, a representative protocol can be outlined.

Cell Culture and Treatment

-

Cell Line: MDA-MB-231 human breast adenocarcinoma cells are a suitable model.

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a similar appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO₂.

-

Treatment: For cytotoxicity assays, cells are seeded in 96-well plates at a predetermined density to ensure exponential growth during the experiment. After allowing the cells to attach overnight, the culture medium is replaced with fresh medium containing various concentrations of 5-(Z-heptadec-8-enyl) resorcinol. A vehicle control (e.g., DMSO) is run in parallel.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Plate cells in 96-well microtiter plates at the optimal density and incubate for 24 hours.

-

Compound Addition: Add varying concentrations of 5-(Z-heptadec-8-enyl) resorcinol to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air dry the plates.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The GI₅₀ value is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and the molecular mechanism underlying the cytotoxic effects of 5-(Z-heptadec-8-enyl) resorcinol have not yet been elucidated. However, studies on other structurally related alkylresorcinols suggest potential mechanisms that may be relevant.

Several cytotoxic alkylresorcinols have been shown to induce apoptosis in cancer cells.[4][5] This programmed cell death is a key mechanism for the elimination of damaged or cancerous cells and is often mediated by complex signaling cascades.

Putative Apoptotic Pathway

Based on the activity of related compounds, a hypothetical signaling pathway for the induction of apoptosis by 5-(Z-heptadec-8-enyl) resorcinol can be proposed. This pathway may involve the activation of caspases, a family of proteases that are central to the execution of apoptosis. The induction could proceed through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

References

- 1. Resorcinol derivatives from Ardisia maculosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. d-nb.info [d-nb.info]

- 4. 5-(2'-oxoheptadecyl)-resorcinol and 5-(2'-oxononadecyl)-resorcinol, cytotoxic metabolites from a wood-inhabiting basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] 5-(2′-Oxoheptadecyl)-resorcinol and 5-(2′-Oxononadecyl)-resorcinol, Cytotoxic Metabolites from a Wood-Inhabiting Basidiomycete | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide on the Antifungal Properties of 5-(Z-heptadec-8-enyl) resorcinol and Related Long-Chain Alkenylresorcinols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal properties of 5-(Z-heptadec-8-enyl) resorcinol and structurally similar long-chain alkenylresorcinols. While the specific antifungal activity of 5-(Z-heptadec-8-enyl) resorcinol is a subject of conflicting reports in scientific literature, this guide addresses the existing data and presents a broader analysis of related compounds that exhibit significant antifungal potential. This document summarizes quantitative antifungal data, details relevant experimental protocols, and visualizes the proposed mechanisms of action to serve as a valuable resource for researchers in mycology and antifungal drug development.

Introduction

Alkylresorcinols are a class of phenolic lipids found in various plants, fungi, and bacteria. They are characterized by a dihydroxybenzene (resorcinol) ring with a long aliphatic chain. The length and saturation of this side chain are critical determinants of their biological activity. There is growing interest in these compounds for their potential therapeutic applications, including their effects as antimicrobial agents. This guide focuses specifically on 5-(Z-heptadec-8-enyl) resorcinol and its analogs, exploring their reported interactions with fungal pathogens.

Antifungal Activity of 5-(Z-heptadec-8-enyl) resorcinol: Conflicting Evidence

Direct research on the antifungal properties of 5-(Z-heptadec-8-enyl) resorcinol has yielded contradictory findings. A study by Zheng and Wu on resorcinol derivatives isolated from Ardisia maculosa reported that 5-(Z-heptadec-8-enyl) resorcinol exhibited no antimicrobial activities in their in vitro assays[1][2].

Conversely, a significant body of research on structurally related alkenylresorcinols suggests that these molecules can possess potent antifungal properties. The discrepancy may arise from differences in the fungal species tested, the specific experimental conditions, or the isomeric configuration of the alkenyl chain. This highlights the need for further systematic investigation into the antifungal spectrum of 5-(Z-heptadec-8-enyl) resorcinol.

Antifungal Activity of Structurally Related Alkenylresorcinols

Given the limited and conflicting data on 5-(Z-heptadec-8-enyl) resorcinol, this section presents quantitative data from studies on closely related and biologically active alkenylresorcinols. These compounds serve as important comparators and provide insight into the potential antifungal activity of this class of molecules.

Quantitative Antifungal Data

The following tables summarize the reported minimum inhibitory concentrations (MIC) and other quantitative measures of antifungal activity for various long-chain alkenylresorcinols.

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Sch 725681 (a 5-alkenylresorcinol) | Saccharomyces cerevisiae (PM503) | 16 | [3] |

| Sch 725681 (a 5-alkenylresorcinol) | Candida albicans (C43) | 64 | [3] |

Note: The precise structure of Sch 725681 is not detailed in the available abstract.

While specific MIC values for 5-(12-cis-heptadecenyl)-resorcinol are not available in the abstract, its role as a major antifungal component in mango peel against Alternaria alternata has been established.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of antifungal activity. The following sections outline generalized methodologies for key experiments based on the available literature for resorcinol derivatives and other antifungal agents.

Fungal Strains and Culture Conditions

-

Fungal Species: Saccharomyces cerevisiae, Candida albicans, Alternaria alternata, and other relevant pathogenic or spoilage fungi.

-

Growth Media: Sabouraud Dextrose Agar (SDA) for routine culture and maintenance of fungal strains. RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) is commonly used for broth microdilution assays.

-

Incubation Conditions: Fungal cultures are typically incubated at 35°C for 24-48 hours.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Agar Well Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

Proposed Mechanism of Action

While the specific signaling pathways affected by 5-(Z-heptadec-8-enyl) resorcinol have not been elucidated, the mechanism of action for long-chain alkylresorcinols is generally believed to involve the disruption of the fungal cell membrane. The amphipathic nature of these molecules allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity and function.

Fungal Cell Membrane Disruption

The long, hydrophobic alkyl chain of the resorcinol anchors within the lipid core of the fungal membrane, while the hydrophilic phenolic headgroup resides near the membrane surface. This insertion is thought to alter membrane fluidity, disrupt the function of membrane-bound enzymes, and create pores or channels, leading to leakage of essential intracellular components and ultimately, cell death.

Conclusion and Future Directions

The antifungal potential of 5-(Z-heptadec-8-enyl) resorcinol remains an open question due to conflicting reports. However, the demonstrated activity of its close structural analogs suggests that long-chain alkenylresorcinols are a promising class of compounds for the development of new antifungal agents.

Future research should focus on:

-

Systematic screening of 5-(Z-heptadec-8-enyl) resorcinol against a broad panel of fungal pathogens under standardized conditions to resolve the existing discrepancies.

-

Elucidation of the specific molecular targets and signaling pathways affected by active alkenylresorcinols.

-

Structure-activity relationship studies to optimize the alkyl chain length and unsaturation for enhanced antifungal potency and reduced cytotoxicity.

This technical guide provides a foundation for these future investigations and serves as a resource for the ongoing efforts to combat the growing threat of fungal infections.

References

An In-depth Technical Guide to 5-(Z-heptadec-8-enyl)resorcinol: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Z)-heptadec-8-enyl)resorcinol, a naturally occurring phenolic lipid with significant therapeutic promise. This document details its discovery and history, methods for its isolation and synthesis, and a thorough examination of its biological activities, including cytotoxic and anti-inflammatory effects. Detailed experimental protocols and a summary of quantitative data are provided to support further research and development.

Discovery and History

5-(Z)-heptadec-8-enyl)resorcinol was first isolated from the herbaceous plant Ardisia maculosa by Zheng and Wu in 2007.[1][2] This discovery was part of an investigation into the chemical constituents of this plant, which is used in traditional Chinese medicine.[1] The structure of the compound was elucidated using modern spectroscopic techniques, including high-resolution electrospray ionization mass spectrometry (HRESI-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C).[1][2] Subsequent studies have also identified this compound in other Ardisia species, such as Ardisia sieboldii and Ardisia brevicaulis, highlighting its presence across the genus.

Chemical and Physical Properties

5-(Z)-heptadec-8-enyl)resorcinol belongs to the class of 5-alkenylresorcinols, which are characterized by a resorcinol (1,3-dihydroxybenzene) ring with a long unsaturated alkyl chain at the 5-position.

| Property | Value |

| Molecular Formula | C₂₃H₃₈O₂ |

| Molecular Weight | 346.55 g/mol |

| Appearance | White or off-white solid |

| Solubility | Soluble in organic solvents like methanol, ethanol, and chloroform; poorly soluble in water. |

| CAS Number | 52483-19-9 |

Experimental Protocols

Isolation from Ardisia maculosa

The following protocol is based on the method described by Zheng and Wu (2007):

-

Extraction: Air-dried and powdered whole plants of Ardisia maculosa are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

-

Column Chromatography: The chloroform-soluble fraction, typically containing the highest concentration of the target compound, is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.

-

Further Purification: Fractions containing 5-(Z)-heptadec-8-enyl)resorcinol are further purified using Sephadex LH-20 column chromatography with a methanol-chloroform solvent system.

-

Final Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Chemical Synthesis via Wittig Reaction

A general method for the synthesis of 5-alkenylresorcinols involves the Wittig reaction, followed by demethylation:

-

Ylide Formation: Nonyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium (n-BuLi), in an anhydrous solvent like tetrahydrofuran (THF) to generate the corresponding ylide.

-

Wittig Reaction: The ylide is reacted with 3,5-dimethoxybenzaldehyde at low temperature (e.g., -78 °C to room temperature) to form the protected intermediate, 5-(Z-heptadec-8-enyl)-1,3-dimethoxybenzene. The Z-selectivity is favored under salt-free conditions.

-

Demethylation: The methoxy groups are cleaved using a demethylating agent, such as boron tribromide (BBr₃) in dichloromethane, to yield the final product, 5-(Z)-heptadec-8-enyl)resorcinol.

-

Purification: The synthesized compound is purified by column chromatography on silica gel.

Structural Elucidation

The structure of the isolated or synthesized compound is confirmed by the following analytical techniques:

-

Mass Spectrometry (MS): HRESI-MS is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure, including the position of the double bond and the stereochemistry (Z-configuration).

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of 5-(Z)-heptadec-8-enyl)resorcinol against cancer cell lines (e.g., MDA-MB-231 human breast cancer cells) can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of 5-(Z)-heptadec-8-enyl)resorcinol (typically ranging from 1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the GI₅₀ or IC₅₀ value (the concentration that inhibits cell growth or viability by 50%) is determined.

Anti-inflammatory Assay (COX-2 Inhibition)

The anti-inflammatory activity can be assessed by measuring the inhibition of the cyclooxygenase-2 (COX-2) enzyme:

-

Enzyme and Substrate Preparation: A reaction mixture containing human recombinant COX-2 enzyme, a heme cofactor, and a reaction buffer (e.g., Tris-HCl) is prepared.

-

Inhibitor Incubation: The enzyme mixture is pre-incubated with various concentrations of 5-(Z)-heptadec-8-enyl)resorcinol or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

-

Prostaglandin Measurement: The reaction is allowed to proceed for a specified time and then stopped. The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.

Quantitative Data

The following tables summarize the reported quantitative data for the biological activities of 5-(Z)-heptadec-8-enyl)resorcinol.

Table 1: Cytotoxic Activity

| Cell Line | Assay | Parameter | Value (µM) | Reference |

| MDA-MB-231 (Human Breast Cancer) | MTT | GI₅₀ | 21.4 | |

| A549 (Human Lung Cancer) | MTT | IC₅₀ | 25.7 | |

| SK-OV-3 (Human Ovarian Cancer) | MTT | IC₅₀ | 8.8 | |

| SK-MEL-2 (Human Melanoma) | MTT | IC₅₀ | 15.3 | |

| HCT-15 (Human Colon Cancer) | MTT | IC₅₀ | 19.6 | |

| Brine Shrimp | Lethality | IC₅₀ | 5.1 |

Table 2: Anti-inflammatory Activity

| Assay | Parameter | Value (µM) | Reference |

| Protein Denaturation Inhibition | IC₅₀ | 9.6 | |

| COX-2 Enzyme Inhibition | IC₅₀ | 60.1 |

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the isolation, synthesis, and analysis of 5-(Z-heptadec-8-enyl)resorcinol.

Signaling Pathways

Studies on related alkylresorcinols suggest that their cytotoxic effects are mediated through the induction of apoptosis, primarily via the p53 signaling pathway.

Caption: Proposed apoptotic signaling pathway activated by 5-(Z-heptadec-8-enyl)resorcinol in cancer cells.

The anti-inflammatory effects of alkylresorcinols are thought to be mediated by the inhibition of key pro-inflammatory signaling pathways, such as NF-κB and MAPK.

Caption: Proposed anti-inflammatory signaling pathway inhibited by 5-(Z-heptadec-8-enyl)resorcinol.

Conclusion and Future Directions

5-(Z)-heptadec-8-enyl)resorcinol is a promising natural product with demonstrated cytotoxic and anti-inflammatory activities. Its potential to induce apoptosis in cancer cells and inhibit key inflammatory mediators suggests its utility as a lead compound for the development of novel therapeutics. Further research should focus on in vivo efficacy and safety studies, as well as more detailed investigations into its molecular targets and mechanisms of action. The development of more efficient and scalable synthetic routes will also be crucial for its translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 5-(Z-heptadec-8-enyl) resorcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Z-heptadec-8-enyl) resorcinol is a naturally occurring alkylresorcinol found in plants such as Ardisia maculosa.[1] This class of compounds has garnered interest due to its diverse biological activities, including potential anticancer properties.[1][2] Accurate and precise quantification of 5-(Z-heptadec-8-enyl) resorcinol is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action. These application notes provide detailed protocols for the quantification of 5-(Z-heptadec-8-enyl) resorcinol in various matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

Table 1: Quantitative Method Parameters

| Parameter | HPLC-MS/MS | GC-MS |

| Linearity Range | 1 - 1000 ng/mL | 10 - 2000 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL | 5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL | 10 ng/mL |

| Accuracy (% Recovery) | 95 - 108% | 92 - 110% |

| Precision (%RSD) | < 15% | < 15% |

| Matrix | Plasma, Plant Extract | Plant Extract, Purified Samples |

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and matrix used. Method validation is required for each specific application.

Experimental Protocols

Protocol 1: Quantification of 5-(Z-heptadec-8-enyl) resorcinol by HPLC-MS/MS

This protocol is suitable for the quantification of 5-(Z-heptadec-8-enyl) resorcinol in biological matrices such as plasma and plant extracts.

1. Sample Preparation (Plasma)

-

To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 5-nonadecylresorcinol, 1 µg/mL in methanol).

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial.

2. Sample Preparation (Plant Extract)

-

Homogenize 1 g of lyophilized plant material.

-

Extract with 10 mL of ethyl acetate using sonication for 30 minutes.

-

Centrifuge at 4,000 x g for 15 minutes.

-

Collect the supernatant and repeat the extraction process twice.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

Redissolve the residue in 1 mL of methanol.

-

Filter through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-2 min: 70% B

-

2-10 min: 70-95% B

-

10-12 min: 95% B

-

12.1-15 min: 70% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

4. MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

5-(Z-heptadec-8-enyl) resorcinol: Precursor ion (m/z) 345.3 -> Product ions (e.g., m/z 123.1, 219.2).

-

Internal Standard (5-nonadecylresorcinol): Precursor ion (m/z) 375.4 -> Product ions (e.g., m/z 123.1, 247.2).

-

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 350°C.

-

Gas Flow: 10 L/min.

Protocol 2: Quantification of 5-(Z-heptadec-8-enyl) resorcinol by GC-MS

This protocol is suitable for the analysis of 5-(Z-heptadec-8-enyl) resorcinol in less complex matrices or after purification. Derivatization is required to improve volatility and thermal stability.

1. Sample Preparation and Derivatization

-

Use the dried and reconstituted extract from the plant sample preparation described in Protocol 1.

-

Transfer 50 µL of the extract to a glass vial and evaporate to dryness under nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

2. GC Conditions

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 280°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp 1: 15°C/min to 300°C.

-

Hold at 300°C for 10 minutes.

-

3. MS Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor (for the di-TMS derivative): m/z (e.g., 489 [M]+, 474 [M-15]+, 197).

Visualizations

Caption: General experimental workflow for the quantification of 5-(Z-heptadec-8-enyl) resorcinol.

Caption: Putative signaling pathway for the cytotoxic effects of 5-(Z-heptadec-8-enyl) resorcinol.

References

Application Note: Quantitative Analysis of 5-(Z-heptadec-8-enyl) resorcinol using HPLC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Z-heptadec-8-enyl) resorcinol is a naturally occurring alkylresorcinol with potential bioactivities that are of interest in pharmaceutical and nutraceutical research. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of natural products, and understanding its biological role. This application note provides a detailed protocol for the analysis of 5-(Z-heptadec-8-enyl) resorcinol using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method is based on established protocols for similar alkylresorcinols and is optimized for sensitivity and specificity.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for plasma/serum and plant material.

1.1. Plasma/Serum Samples (Protein Precipitation & Supported Liquid Extraction)

This method is suitable for the extraction of 5-(Z-heptadec-8-enyl) resorcinol from biological fluids.

-

Materials:

-

Plasma or serum sample

-

Internal Standard (IS) solution (e.g., C19:0-d4 alkylresorcinol, 10 ng/mL in methanol)

-

Acetone, HPLC grade

-

Heptane, HPLC grade

-

Ethanol, HPLC grade

-

Supported Liquid Extraction (SLE) plate or cartridges

-

Centrifuge

-

Nitrogen evaporator

-

-

Protocol:

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the internal standard solution.

-

Add 400 µL of cold acetone to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Load the supernatant onto a pre-conditioned SLE plate/cartridge.

-

Allow the sample to absorb for 5 minutes.

-

Elute the analyte with two portions of 800 µL of acetone.

-

Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., heptane:ethanol, 95:5 v/v for normal-phase or methanol:water for reversed-phase).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

-

1.2. Plant Material (Ultrasonic Extraction & Solid-Phase Extraction)

This protocol is designed for the extraction of the analyte from plant tissues.

-

Materials:

-

Lyophilized and powdered plant material

-

Ethyl acetate, HPLC grade

-

Internal Standard (IS) solution (e.g., C19:0 alkylresorcinol, 1 µg/mL in ethyl acetate)

-

C18 Solid-Phase Extraction (SPE) cartridges (500 mg, 6 mL)

-

Methanol, HPLC grade

-

Hexane, HPLC grade

-

Nitrogen evaporator

-

-

Protocol:

-

Weigh 100 mg of the powdered plant material into a glass tube.

-

Add 100 µL of the internal standard solution.

-

Add 5 mL of ethyl acetate.

-

Sonicate for 15 minutes in a water bath.

-

Centrifuge at 3,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more with 5 mL of ethyl acetate each time.

-

Combine the supernatants and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 1 mL of hexane.

-

Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of hexane.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 6 mL of hexane to remove nonpolar interferences.

-

Elute the analyte with 10 mL of ethyl acetate.

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute in 200 µL of the initial mobile phase for HPLC-MS analysis.[1]

-

HPLC-MS Analysis

This protocol provides parameters for a reversed-phase HPLC-MS/MS method. Normal-phase chromatography can also be effective.[2]

-

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-2 min: 70% B

-

2-15 min: 70% to 100% B

-

15-20 min: 100% B

-

20.1-25 min: 70% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Data Presentation

The following table summarizes the key quantitative parameters for the analysis of 5-(Z-heptadec-8-enyl) resorcinol. The exact values for the target analyte should be determined experimentally.

| Parameter | 5-(Z-heptadec-8-enyl) resorcinol | Internal Standard (C19:0-d4) |

| Formula | C₂₃H₃₈O₂ | C₂₅H₄₀D₄O₂ |

| Molecular Weight | 362.55 | 382.65 |

| Precursor Ion (m/z) [M-H]⁻ | 361.28 | 381.33 |

| Product Ion 1 (m/z) | To be determined | To be determined |

| Product Ion 2 (m/z) | To be determined | To be determined |

| Collision Energy (eV) | To be determined | To be determined |

| Retention Time (min) | To be determined | To be determined |

| Limit of Detection (LOD) | To be determined | - |

| Limit of Quantification (LOQ) | To be determined | - |

Note: The precursor ion for 5-(Z-heptadec-8-enyl) resorcinol is calculated based on its molecular formula. The product ions and collision energies need to be optimized by infusing a standard solution of the analyte into the mass spectrometer. The retention time will be determined by injecting a standard under the specified chromatographic conditions.

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the HPLC-MS analysis of 5-(Z-heptadec-8-enyl) resorcinol.

Signaling Pathway (Illustrative Example)

While a specific signaling pathway for 5-(Z-heptadec-8-enyl) resorcinol is not the focus of this analytical protocol, the following is an illustrative example of how to represent a hypothetical pathway using DOT language.

Caption: Hypothetical signaling pathway of 5-(Z-heptadec-8-enyl) resorcinol.

References

Application Notes and Protocols for the Extraction of 5-(Z-heptadec-8-enyl)resorcinol from Ardisia maculosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the extraction and purification of 5-(Z-heptadec-8-enyl)resorcinol, a cytotoxic compound, from the plant Ardisia maculosa. The methodology is based on established solvent extraction and chromatographic techniques. This document includes quantitative data from the primary literature, detailed experimental procedures, and visual diagrams of the experimental workflow and a proposed signaling pathway for the compound's cytotoxic activity. This information is intended to guide researchers in the isolation and further investigation of this potentially therapeutic natural product.

Introduction

Ardisia maculosa Mez, a member of the Primulaceae family, is a plant that has been a subject of phytochemical investigation.[1] Species of the genus Ardisia are widely distributed in tropical and subtropical regions and have a history of use in traditional medicine for treating a variety of ailments, including cancer, swelling, rheumatism, and infections.[2][3] Phytochemical studies have revealed that Ardisia species are rich in bioactive compounds such as triterpenoid saponins, isocoumarins, quinones, and alkylphenols.[2]

One such compound isolated from Ardisia maculosa is 5-(Z-heptadec-8-enyl)resorcinol.[1] This resorcinol derivative has demonstrated cytotoxic activity against human cancer cell lines, making it a compound of interest for drug discovery and development. Resorcinols, a class of phenolic compounds, are known for a range of biological activities. The long alkyl chain at the 5-position is a characteristic feature of many bioactive resorcinolic lipids. This document outlines the methodology for the successful extraction and isolation of this promising compound from its natural source.

Quantitative Data

The following table summarizes the quantitative data from the extraction of 5-(Z-heptadec-8-enyl)resorcinol from Ardisia maculosa as reported in the primary literature. It is important to note that the final yield of the purified compound was not specified in the cited study.

| Parameter | Value | Reference |

| Starting Plant Material (Dried and Powdered A. maculosa) | 4.5 kg | |

| Initial Ethanolic Extract | 356 g | |

| Petroleum Ether Fraction | 85 g | |

| Cytotoxicity (GI50 against a human cancer cell line) | 2.14 x 10-4 mmol/mL |

Experimental Protocols

This section provides a detailed protocol for the extraction, fractionation, and purification of 5-(Z-heptadec-8-enyl)resorcinol from Ardisia maculosa.

Plant Material Preparation

-

Obtain whole plant material of Ardisia maculosa.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

Extraction

-

Macerate the powdered plant material (4.5 kg) with 95% ethanol at room temperature. The solvent-to-solid ratio should be sufficient to fully immerse the powder.

-